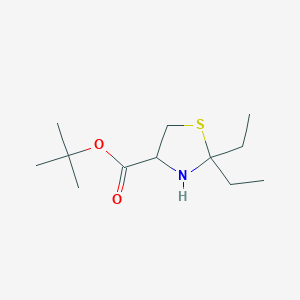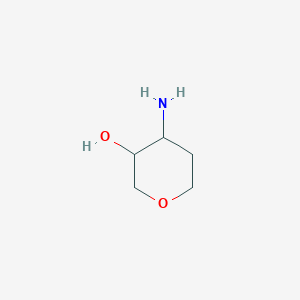![molecular formula C16H16N2O3 B2939163 N-[4-(acetylamino)phenyl]-2-phenoxyacetamide CAS No. 303122-33-0](/img/structure/B2939163.png)
N-[4-(acetylamino)phenyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(acetylamino)phenyl]-2-phenoxyacetamide” is a chemical compound with the linear formula C16H16N2O3 . It is also known as "N-(4-ACETYLAMINO-PHENYL)-2-PHENOXY-ACETAMIDE" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C16H16N2O3 . For a more detailed structural analysis, you may need to refer to specialized databases or software.Scientific Research Applications
Chemoselective Acetylation
- Process Optimization and Kinetics: The compound has been used in chemoselective acetylation, particularly in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) focused on optimizing the process and understanding the mechanism and kinetics of this reaction (Magadum & Yadav, 2018).
Synthesis and Toxicity Studies
- Synthesis of Toxic Metabolites: Another study conducted by Gemborys, Gribble, and Mudge (1978) described the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, and its phenolic sulfate conjugate (Gemborys, Gribble, & Mudge, 1978).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Development of Therapeutic Agents: Rani et al. (2014) explored the anticancer, anti-inflammatory, and analgesic potential of 2-(substituted phenoxy) acetamide derivatives, highlighting their potential as new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Metabolic Phenotyping
- Understanding Acetaminophen Metabolism: Coen (2015) conducted a study on metabolic phenotyping to better understand acetaminophen metabolism and its related hepatotoxicity, a critical area in drug safety research (Coen, 2015).
Photocatalytic Degradation Studies
- Environmental Impact Assessment: Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen in environmental contexts, providing insights into its impact and breakdown in ecosystems (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).
Phytochemicals in Liver Injury
- Role of Phytochemicals: Subramanya et al. (2018) discussed the therapeutic potential of plants and plant-derived phytochemicals against acetaminophen-induced liver injury, highlighting alternative approaches in medicine (Subramanya, Venkataraman, Meeran, Goyal, Patil, & Ojha, 2018).
Mechanism of Action
Target of Action
N-(4-acetamidophenyl)-2-phenoxyacetamide, also known as N-[4-(acetylamino)phenyl]-2-phenoxyacetamide, is a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with COX-2 by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, leading to a decrease in the production of these inflammatory mediators. This results in reduced inflammation and pain.
Pharmacokinetics
Similar compounds such as acetaminophen have been shown to be rapidly absorbed in the gastrointestinal tract and metabolized in the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of COX-2 by N-(4-acetamidophenyl)-2-phenoxyacetamide leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-2-phenoxyacetamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity. Additionally, genetic factors such as polymorphisms in the COX-2 gene or drug transporters could potentially influence the compound’s efficacy .
properties
IUPAC Name |
N-(4-acetamidophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-12(19)17-13-7-9-14(10-8-13)18-16(20)11-21-15-5-3-2-4-6-15/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYMLSLLYSAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2939082.png)



![2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2939089.png)
![3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2939091.png)
![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)
![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)
![2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2939096.png)
![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)
![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)
![N-(4-bromophenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2939101.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)